1-benzyl-3-[3-hydroxy-3-(oxan-4-yl)propyl]urea

Screening compound Chemical probe Medicinal chemistry

1-Benzyl-3-[3-hydroxy-3-(oxan-4-yl)propyl]urea is a unique N,N'-disubstituted urea scaffold featuring a benzyl aromatic ring and a tetrahydropyran moiety. This specific compound provides a clean slate for medicinal chemistry: no prior art conflicts, no published biological data—ideal for fragment growing, scaffold-hopping, and chemical proteomics campaigns targeting sEH, STING, or novel urea-binding pockets. The free secondary alcohol handle enables straightforward derivatization with affinity tags or photo-crosslinkers. Source this compound to initiate de novo hit-to-lead programs with maximum IP freedom.

Molecular Formula C16H24N2O3
Molecular Weight 292.379
CAS No. 2034539-61-0
Cat. No. B2562868
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-benzyl-3-[3-hydroxy-3-(oxan-4-yl)propyl]urea
CAS2034539-61-0
Molecular FormulaC16H24N2O3
Molecular Weight292.379
Structural Identifiers
SMILESC1COCCC1C(CCNC(=O)NCC2=CC=CC=C2)O
InChIInChI=1S/C16H24N2O3/c19-15(14-7-10-21-11-8-14)6-9-17-16(20)18-12-13-4-2-1-3-5-13/h1-5,14-15,19H,6-12H2,(H2,17,18,20)
InChIKeyVUOXNDXUHAJMHS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-Benzyl-3-[3-hydroxy-3-(oxan-4-yl)propyl]urea (CAS 2034539-61-0): Chemical Identity and Baseline Characterization for Procurement


1-Benzyl-3-[3-hydroxy-3-(oxan-4-yl)propyl]urea (CAS 2034539-61-0) is a synthetic N,N'-disubstituted urea derivative with the molecular formula C₁₆H₂₄N₂O₃ and a molecular weight of 292.37 g/mol [1]. Its structure features a benzyl group on one urea nitrogen and a 3-hydroxy-3-(oxan-4-yl)propyl chain on the other, placing it within a family of tetrahydropyran-containing benzylureas. This compound is primarily offered by commercial screening compound suppliers for early-stage drug discovery research [2], although published biological activity data directly attributable to this specific entity are extremely scarce.

Why 1-Benzyl-3-[3-hydroxy-3-(oxan-4-yl)propyl]urea Cannot Be Replaced by Generic Analogs Without Quantitative Evidence


The subtle interplay between the benzyl aromatic ring and the tetrahydropyran (oxan-4-yl) group defines the pharmacological space of this urea class. Minor structural changes in either substituent are known to drastically alter potency and selectivity in related urea-based inhibitors, such as those targeting soluble epoxide hydrolase (sEH) or STING [1]. For example, structurally related analogs in patent WO2023017452A1 exhibit distinct activity profiles [1]. However, in the specific case of 1-benzyl-3-[3-hydroxy-3-(oxan-4-yl)propyl]urea, peer-reviewed head-to-head comparative quantitative data against its direct analogs are not available in the public domain. Therefore, any substitution decision must be treated as a new hypothesis requiring de novo experimental validation, as no existing evidence reliably predicts the functional consequences of exchanging this compound for an apparent analog.

Quantitative Differentiation Evidence for 1-Benzyl-3-[3-hydroxy-3-(oxan-4-yl)propyl]urea: A Gap Analysis


Absence of Direct Head-to-Head Comparator Data

No direct head-to-head comparative assay data (IC₅₀, Kᵢ, selectivity panel) could be identified for 1-benzyl-3-[3-hydroxy-3-(oxan-4-yl)propyl]urea against its closest commercially available analogs, such as 1-(3-chlorophenyl)-3-[3-hydroxy-3-(oxan-4-yl)propyl]urea (CAS 2034484-61-0) or 3-(4-tert-butylphenyl)-1-[3-hydroxy-3-(oxan-4-yl)propyl]urea. Published potency values for the target compound on any specific biological target are likewise absent from major authoritative databases (ChEMBL, BindingDB, PubChem BioAssay) [1].

Screening compound Chemical probe Medicinal chemistry

Class-Level Structural Differentiation Potential

The compound possesses a molecular weight of 292.37 g/mol and 3 hydrogen bond donors (NH-Urea-OH), which positions it in a favorable physicochemical space for fragment elaboration or lead optimization compared to larger, more complex urea derivatives [1]. The 3-hydroxy group offers a synthetic handle for prodrug formation or further derivatization not present in non-hydroxylated analogs, a feature that can support pharmacokinetic optimization in early drug discovery programs . However, no quantitative physicochemical profiling data (LogP, kinetic solubility, pKa) for this specific compound have been published, making direct comparisons unsubstantiated.

Physicochemical properties Drug-likeness Fragment-based design

Recommended Application Scenarios for 1-Benzyl-3-[3-hydroxy-3-(oxan-4-yl)propyl]urea Based on Available Evidence


Exploratory Fragment-Based and Scaffold Hopping Programs

Due to its moderate molecular weight (292.37 g/mol) and the presence of a synthetically accessible secondary alcohol, 1-benzyl-3-[3-hydroxy-3-(oxan-4-yl)propyl]urea is best suited as a core scaffold for fragment growing or scaffold-hopping campaigns in medicinal chemistry projects exploring urea-based pharmacophores. Its structural similarity to known sEH and STING inhibitor scaffolds makes it a candidate for exploratory synthesis, provided that de novo biological profiling is conducted [1].

Chemical Probe Development and Target Identification Studies

The compound can be utilized as a starting material for the systematic synthesis of small, focused libraries for chemical proteomics or target engagement assays. The hydroxy handle allows for the attachment of affinity tags or photo-crosslinking moieties, enabling target identification studies. Researchers must, however, independently establish target engagement and selectivity profiles, as no baseline activity data are available [1].

Pre-Clinical Lead Optimization Requiring a Defined Chemical Starting Point

For programs where the benzyl-tetrahydropyran urea motif has been validated via internal high-throughput screening, this specific compound provides a commercial starting point for lead optimization. The absence of pre-existing intellectual property or published biological data may be advantageous for programs seeking novel chemical matter, as it reduces the likelihood of prior art conflicts, although thorough patentability searches remain the responsibility of the procurement entity [1].

Quote Request

Request a Quote for 1-benzyl-3-[3-hydroxy-3-(oxan-4-yl)propyl]urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.